
N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O2 and its molecular weight is 414.93. The purity is usually 95%.
BenchChem offers high-quality N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Agonist for Pharmacological Research
N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has been identified as a nonpeptidic agonist of the urotensin-II receptor. This compound, with an EC50 of 300 nM at the human UII receptor, is highly selective and primarily active in its enantiopure form. Its significance lies in its potential as a pharmacological research tool and a possible drug lead, given its selective nonpeptidic drug-like profile (Croston et al., 2002).
Catalyst in Organic Reactions
The compound's derivatives have been used as ligands in various complexes with metals like Pd(II) and Pt(II). These complexes have been explored for their catalytic properties, particularly in Heck and Suzuki–Miyaura coupling reactions, showing high turnover numbers (TON) and stability under ambient conditions. Notably, the complexes have been utilized in the catalytic oxidation of primary and secondary alcohols, demonstrating significant efficiency (Singh, Singh, & Singh, 2009).
Synthetic Applications
The compound is involved in synthetic chemistry, particularly in the synthesis of di- and mono-oxalamides through novel synthetic approaches. This includes its use in the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, highlighting its importance in creating new chemical entities and facilitating advancements in chemical synthesis (Mamedov et al., 2016).
特性
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-26(2)17-11-9-16(10-12-17)20(27-13-5-6-14-27)15-24-21(28)22(29)25-19-8-4-3-7-18(19)23/h3-4,7-12,20H,5-6,13-15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABRMFDHENTYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

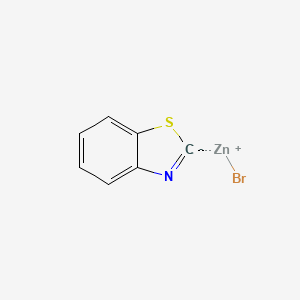
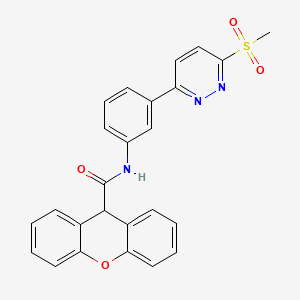
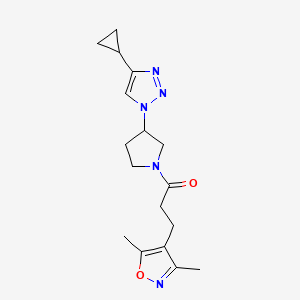
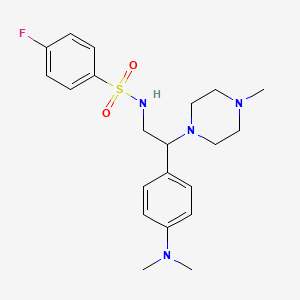
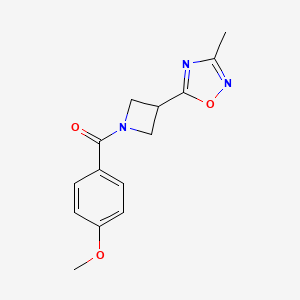
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2634807.png)
![(2E)-1-Butyl-2-[(2E,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)penta-2,4-dienylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B2634808.png)
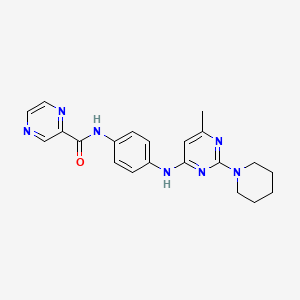
![1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2634812.png)
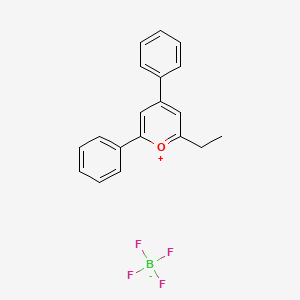
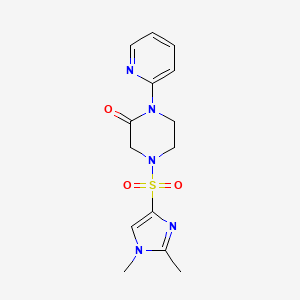
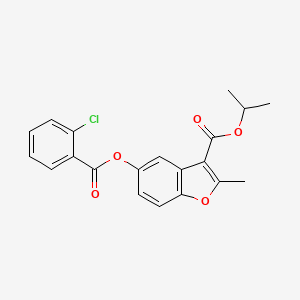
![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2634817.png)
![5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2634818.png)